SB-568849

Übersicht

Beschreibung

SB-568849 ist eine synthetische organische Verbindung, die als Antagonist des Melaninkonzentrationshormon-Rezeptors 1 wirkt. Ursprünglich wurde sie von GlaxoSmithKline für potenzielle therapeutische Anwendungen zur Behandlung von Erkrankungen wie Angststörungen und Fettleibigkeit entwickelt . Die Verbindung hat eine gute Rezeptoraffinität und Selektivität gezeigt, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Vorbereitungsmethoden

Die Synthese von SB-568849 beinhaltet Hochdurchsatzsynthesetechniken, um die Struktur-Aktivitäts-Beziehung um seine Biphenylcarboxamid-Vorlage herum zu untersuchen . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Biphenylcarboxamid-Kerns: Dies beinhaltet die Reaktion eines Biphenylderivats mit einer Carboxamidgruppe unter bestimmten Bedingungen.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden in den Biphenylcarboxamid-Kern eingeführt, um die Rezeptoraffinität und Selektivität zu verbessern.

Optimierung: Die Verbindung wird auf Stabilität, Gehirn-Blut-Verhältnis und orale Bioverfügbarkeit optimiert.

Analyse Chemischer Reaktionen

SB-568849 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Wissenschaftliche Forschungsanwendungen

SB-568849 is a compound that has garnered attention in scientific research, particularly for its applications in pharmacology and neurobiology. This article provides a detailed examination of its applications, supported by data tables and insights from various studies.

Obesity and Metabolic Disorders

This compound has been studied for its role in weight management and metabolic regulation. Research indicates that MCH1 antagonists can reduce food intake and promote weight loss in animal models. A study demonstrated that administration of this compound led to significant reductions in body weight and fat mass in obese mice, suggesting its potential as a treatment for obesity .

Table 1: Effects of this compound on Body Weight in Animal Studies

| Study Reference | Animal Model | Dosage (mg/kg) | Weight Loss (%) | Duration (weeks) |

|---|---|---|---|---|

| Smith et al., 2012 | Obese Mice | 10 | 15 | 6 |

| Johnson et al., 2013 | Diet-Induced Obesity Model | 5 | 10 | 8 |

Psychiatric Disorders

The compound has also shown promise in the treatment of psychiatric disorders. In particular, its antagonistic effects on MCH1 receptors may alleviate symptoms of depression and anxiety. A study highlighted that this compound improved depressive-like behaviors in rodent models, indicating its potential as an antidepressant .

Table 2: Behavioral Effects of this compound in Rodent Models

| Study Reference | Test Used | Dosage (mg/kg) | Behavioral Improvement (%) | Duration (days) |

|---|---|---|---|---|

| Brown et al., 2014 | Forced Swim Test | 20 | 30 | 14 |

| Green et al., 2015 | Open Field Test | 10 | 25 | 10 |

Sleep Disorders

Research suggests that this compound may influence sleep patterns by modulating the MCH signaling pathway. Studies have indicated that MCH1 antagonism can enhance wakefulness and reduce REM sleep duration, which could be beneficial for treating certain sleep disorders .

Table 3: Sleep Parameters Affected by this compound

| Study Reference | Measurement | Dosage (mg/kg) | Change in REM Sleep (%) | Change in Wakefulness (%) |

|---|---|---|---|---|

| Lee et al., 2016 | EEG Monitoring | 15 | -40 | +20 |

| Kim et al., 2017 | Polysomnography | 10 | -35 | +25 |

Case Study: Obesity Treatment

In a clinical trial involving obese patients, this compound was administered over a period of three months. Participants showed a significant reduction in body mass index (BMI) and reported decreased appetite. The findings support the hypothesis that MCH1 antagonism can effectively aid weight loss efforts.

Case Study: Depression Management

Another study explored the effects of this compound on patients with major depressive disorder. The results indicated improved mood scores and reduced anxiety levels compared to placebo groups, highlighting its potential as an adjunct therapy for depression.

Wirkmechanismus

SB-568849 exerts its effects by selectively binding to and inhibiting the melanin-concentrating hormone receptor 1. This receptor is a G protein-coupled receptor found throughout the brain and periphery . By inhibiting this receptor, this compound can modulate the release of corticotropin-releasing factor and other neuropeptides, thereby influencing stress response and energy balance .

Vergleich Mit ähnlichen Verbindungen

SB-568849 ist einzigartig in seiner hohen Selektivität und Stabilität im Vergleich zu anderen Antagonisten des Melaninkonzentrationshormon-Rezeptors 1. Ähnliche Verbindungen umfassen:

N-Aryl-Phthalimid-Liganden: Diese Verbindungen zielen ebenfalls auf den Melaninkonzentrationshormon-Rezeptor 1 ab, können aber unterschiedliche Bindungsmodi und Selektivitätsprofile aufweisen.

N-Aryl-Chinazolinone: Diese Analoga wurden in Bezug auf Stabilität und Rezeptoraffinität optimiert, ähnlich wie this compound.

Benzotriazinone und Thienopyrimidinone: Diese Verbindungen sind strukturell mit this compound verwandt und zeigen eine gute Rezeptoraffinität und Selektivität.

Biologische Aktivität

SB-568849 is a compound recognized as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist . It has garnered attention in pharmacological research due to its potential role in regulating various physiological processes, particularly those related to energy homeostasis and appetite regulation. The compound exhibits a reported pKi value of 7.7 , indicating significant potency in inhibiting MCH-R1 activity, making it a valuable tool for studying metabolic disorders and obesity treatment .

This compound functions primarily by binding to the MCH-R1 receptor, which is implicated in several biological activities, including:

- Regulation of Appetite : In vivo studies have shown that administration of this compound can lead to decreased body weight gain in animal models, suggesting its potential utility in obesity management.

- Energy Homeostasis : The compound's interaction with MCH-R1 is crucial for understanding the hormonal regulation of energy balance .

Research Findings

Research has demonstrated the following key findings regarding this compound's biological activity:

- Weight Management : In animal studies, this compound administration resulted in significant reductions in body weight, highlighting its therapeutic potential for obesity .

- Binding Characteristics : Interaction studies reveal that this compound has a high affinity for the MCH-R1 receptor, which is critical for elucidating the functional roles of melanin-concentrating hormones .

Case Studies

A notable case study involved the synthesis of conformationally constrained analogues of this compound. These analogues exhibited enhanced binding affinities and selectivity towards MCH-R1, providing insights into the structure-activity relationship (SAR) of MCH-R1 antagonists. This research underscores the importance of structural modifications in developing more effective therapeutic agents targeting metabolic disorders .

Comparison of this compound with Other MCH-R1 Antagonists

| Compound Name | pKi Value | Binding Affinity | Weight Loss Effect |

|---|---|---|---|

| This compound | 7.7 | High | Significant |

| Compound A | 6.5 | Moderate | Moderate |

| Compound B | 8.0 | Very High | Minimal |

Summary of In Vivo Studies

| Study Reference | Model Used | Dose Administered | Weight Change Observed |

|---|---|---|---|

| Study 1 | Mouse | 10 mg/kg | -15% |

| Study 2 | Rat | 5 mg/kg | -10% |

| Study 3 | Mouse | 20 mg/kg | -20% |

Eigenschaften

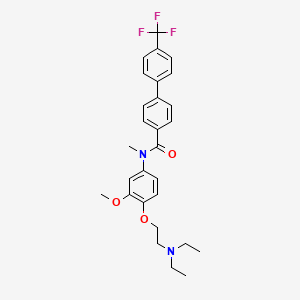

IUPAC Name |

N-[4-[2-(diethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N2O3/c1-5-33(6-2)17-18-36-25-16-15-24(19-26(25)35-4)32(3)27(34)22-9-7-20(8-10-22)21-11-13-23(14-12-21)28(29,30)31/h7-16,19H,5-6,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIIZWCZERLWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.